molecular formula C10H22ClNO B1395373 3-(2-Isopropoxyethyl)piperidine hydrochloride CAS No. 1220035-18-6

3-(2-Isopropoxyethyl)piperidine hydrochloride

Cat. No. B1395373
M. Wt: 207.74 g/mol
InChI Key: MZVNGJOYRIXLSB-UHFFFAOYSA-N
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Description

“3-(2-Isopropoxyethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C10H22ClNO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “3-(2-Isopropoxyethyl)piperidine hydrochloride” consists of 10 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The average mass is 207.741 Da, and the monoisotopic mass is 207.138992 Da .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Isopropoxyethyl)piperidine hydrochloride” include its molecular formula (C10H22ClNO), average mass (207.741 Da), and monoisotopic mass (207.138992 Da) .

Scientific Research Applications

  • Chemical Synthesis

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • They play a significant role in the pharmaceutical industry .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Biological Activity

    • Piperidines have been found to exhibit a wide range of biological activities .
    • They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Cyclization and Annulation

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • They play a significant role in the pharmaceutical industry .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • These include cyclization and annulation reactions .
  • Multicomponent Reactions

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • They play a significant role in the pharmaceutical industry .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • These include multicomponent reactions .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

3-(2-propan-2-yloxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)12-7-5-10-4-3-6-11-8-10;/h9-11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVNGJOYRIXLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Isopropoxyethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Isopropoxyethyl)piperidine hydrochloride
Reactant of Route 2
3-(2-Isopropoxyethyl)piperidine hydrochloride
Reactant of Route 3
3-(2-Isopropoxyethyl)piperidine hydrochloride
Reactant of Route 4
3-(2-Isopropoxyethyl)piperidine hydrochloride
Reactant of Route 5
3-(2-Isopropoxyethyl)piperidine hydrochloride
Reactant of Route 6
3-(2-Isopropoxyethyl)piperidine hydrochloride

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